![molecular formula C8H8ClNO2 B145553 N-(2-chloro-5-hydroxyphenyl)acetamide CAS No. 130647-86-8](/img/structure/B145553.png)
N-(2-chloro-5-hydroxyphenyl)acetamide
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Overview
Description
N-(2-chloro-5-hydroxyphenyl)acetamide is a chemical compound with the molecular formula C8H7Cl2NO2. It is a solid substance known for its various applications in scientific research and industry. This compound is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, along with an acetamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-hydroxyphenyl)acetamide typically involves the reaction of 2-chloro-5-hydroxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-chloro-5-hydroxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to form a hydroxyphenylacetamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenylacetamide.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
- Reactions : It can participate in oxidation, reduction, and substitution reactions. For example, the hydroxy group can be oxidized to form ketones or aldehydes, while the chloro groups can be substituted with nucleophiles.
Biology
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Antimicrobial Activity : N-(2-chloro-5-hydroxyphenyl)acetamide has been investigated for its potential as an antimicrobial agent. Studies indicate that the addition of a chloro atom significantly enhances its effectiveness against various pathogens. For instance, it has shown promising results against Klebsiella pneumoniae, with mechanisms involving inhibition of bacterial cell wall synthesis .
Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action Klebsiella pneumoniae 4 µg/mL Inhibition of penicillin-binding proteins Candida albicans 0.1 µg/mL Disruption of cell membrane integrity - Cytotoxicity Studies : The cytotoxic profile of this compound has been evaluated, showing favorable results for further development as a therapeutic agent. Its low toxicity levels suggest potential for safe use in clinical settings .
Medicine
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Therapeutic Potential : Research has explored its anti-inflammatory and anticancer properties. The compound's structural similarities to known bioactive molecules position it as a candidate for drug development targeting inflammatory diseases and certain types of cancer .
Property Observations Anti-inflammatory Inhibits cytokine production in vitro Anticancer Induces apoptosis in cancer cell lines
Case Study 1: Antimicrobial Efficacy
A study conducted on the antibacterial activity of this compound demonstrated significant efficacy against Klebsiella pneumoniae. The compound exhibited bactericidal effects at concentrations below those required for many existing antibiotics, highlighting its potential as a new therapeutic agent .
Case Study 2: Pharmacokinetics
In pharmacokinetic studies, the compound was shown to have favorable absorption characteristics and metabolic stability. These properties suggest that it could be developed into an orally bioavailable medication, making it suitable for treating infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-(2-chloro-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s antibacterial and antifungal activities are attributed to its ability to interfere with the cell wall synthesis of microorganisms. It may also inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)acetamide
- 2-chloro-N-(4-hydroxyphenyl)acetamide
- 2-chloro-N-(2,4-dihydroxyphenyl)acetamide
Uniqueness
N-(2-chloro-5-hydroxyphenyl)acetamide is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows it to exhibit distinct properties compared to other similar compounds .
Biological Activity
N-(2-chloro-5-hydroxyphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activities. This article explores its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a chloro group and a hydroxy group on the phenyl ring, which are critical for its biological activity. The unique positioning of these substituents influences its chemical reactivity and interaction with biological targets.
The compound exhibits antibacterial and antifungal activities primarily through the following mechanisms:
- Interference with Cell Wall Synthesis : It disrupts the synthesis of bacterial cell walls, which is essential for bacterial survival.
- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, further impairing microbial function.
Efficacy Against Pathogens
Research has demonstrated that this compound is effective against various pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative Bacteria : Moderate effectiveness against Escherichia coli.
- Fungi : Some activity noted against Candida albicans, although less potent than against bacteria .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the biological activity of this compound is significantly influenced by the positioning of substituents on the phenyl ring. Compounds with halogenated groups on the para position tend to exhibit higher lipophilicity, enhancing their ability to penetrate cell membranes and exert antimicrobial effects .
Comparative Analysis with Similar Compounds
Compound Name | Antibacterial Activity | Antifungal Activity | Notable Features |
---|---|---|---|
This compound | High against Gram-positive | Moderate against fungi | Unique substitution pattern |
N-(4-chlorophenyl)acetamide | Very high against Gram-positive | Low | High lipophilicity |
N-(4-fluorophenyl)acetamide | High against Gram-positive | Moderate | Enhanced membrane permeability |
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial potential of various chloroacetamides, including this compound. The results showed significant inhibition zones against Gram-positive bacteria, confirming its potential as an antimicrobial agent .
- In Vitro Studies : Another research focused on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for several derivatives, including those related to this compound. The compound demonstrated effective bactericidal activity with MIC values indicating strong efficacy against tested pathogens .
- Synergistic Effects : The compound was also studied for its synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, showing reduced MICs and enhanced overall antimicrobial activity .
Properties
IUPAC Name |
N-(2-chloro-5-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-8-4-6(12)2-3-7(8)9/h2-4,12H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMWANUPUWNVLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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